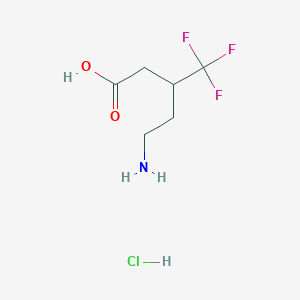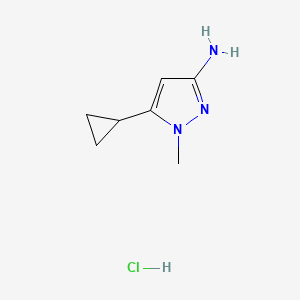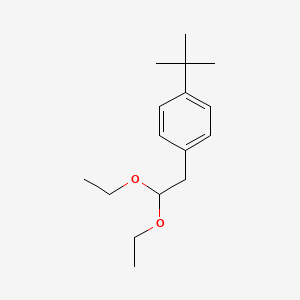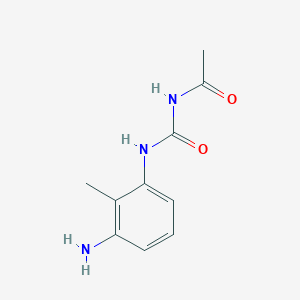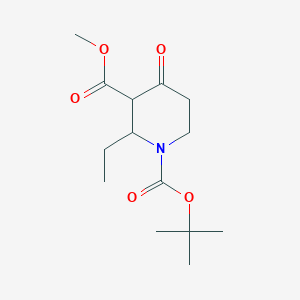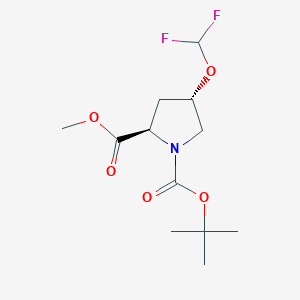
1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate, also known as DFMP, is a small molecule that has been widely studied for its potential applications in the fields of biochemistry, pharmacology, and drug discovery. DFMP has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, DFMP has been used to study the mechanism of action of various drugs and has been found to be useful in laboratory experiments.
Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
Crystal Structure Analysis : Studies on related compounds, such as tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, have provided insights into their crystal structures, which are essential for understanding the compound's physical and chemical properties. This analysis includes determining the space group, cell parameters, and the nature of the molecular conformation within the crystal (Naveen et al., 2007).
Synthesis Methods : Research on similar compounds, such as the synthesis and characterization of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, reveals the methods used for synthesizing complex pyrrolidine derivatives. These methods often involve multi-step processes and careful control of conditions to achieve the desired chiral configuration (Weber et al., 1995).
Enantioselective Synthesis and Applications
- Enantioselective Synthesis : Enantioselective methods have been developed for the synthesis of similar compounds, such as (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, showcasing the potential of these compounds in asymmetric synthesis. This process involves catalytic reactions and is important for producing compounds with specific chiral configurations, which is crucial in drug development and other applications (Chung et al., 2005).
Molecular and Chemical Properties
Molecular Characterization : The molecular and chemical properties of related compounds have been extensively studied, like in the synthesis and crystal structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. These studies often involve spectroscopic methods (FTIR, NMR) and X-ray crystallography to analyze the compound's structure and bonding patterns (Çolak et al., 2021).
Application in Coordination Chemistry : Some pyrrolidine derivatives, like (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, have been studied as coordination partners for cations, indicating their potential use in coordination chemistry and material science. This includes understanding how these compounds interact with metal ions, which can be useful in catalysis and materials development (Wang & Englert, 2019).
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO5/c1-12(2,3)20-11(17)15-6-7(19-10(13)14)5-8(15)9(16)18-4/h7-8,10H,5-6H2,1-4H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBKIBFMXIQAEU-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




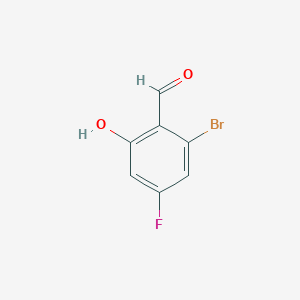

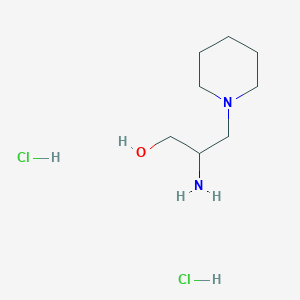
![Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1382806.png)
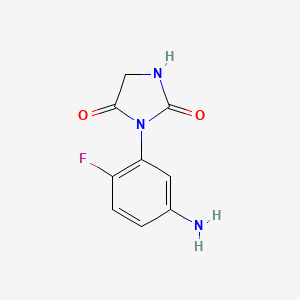
![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)
